molecular formula C28H22ClF3N6O3 B560149 Ivosidenib CAS No. 1448347-49-6

Ivosidenib

Katalognummer B560149
CAS-Nummer: 1448347-49-6
Molekulargewicht: 583
InChI-Schlüssel: WIJZXSAJMHAVGX-DHLKQENFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Hematology and Oncology

Summary of the Application

Ivosidenib is recommended for the treatment of adult patients with newly diagnosed AML with an IDH1 R132 mutation who are not eligible to receive standard induction chemotherapy . It is used in combination with azacitidine .

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

The benefits of Tibsovo, in combination with azacitidine, in newly diagnosed AML are improvements in event-free survival compared to placebo in combination with azacitidine, as observed in a randomised, multicentre, double-blind, phase III clinical study . The most common side effects of combination treatment are vomiting, neutropenia, thrombocytopenia, electrocardiogram QT prolonged and insomnia .

Treatment of Locally Advanced or Metastatic Cholangiocarcinoma

Specific Scientific Field

Hepatology and Oncology

Summary of the Application

Ivosidenib is recommended for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with an IDH1 R132 mutation who were previously treated by at least one prior line of systemic therapy . It is used as a monotherapy .

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

The benefits of Tibsovo monotherapy in locally advanced or metastatic cholangiocarcinoma are improvements in progression-free survival compared to placebo, as observed in a randomised, multicentre, double-blind, phase III clinical study . The most common side effects are fatigue, nausea, abdominal pain, diarrhoea, decreased appetite, ascites, vomiting, anaemia and rash .

Treatment of Higher Risk Myelodysplastic Syndromes (MDS)

Specific Scientific Field

Hematology

Summary of the Application

Ivosidenib has shown efficacy in treatment-naive higher risk MDS patients with IDH1 mutations .

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

With a response rate of 91%, Ivosidenib was particularly effective in treatment-naive higher risk MDS patients with IDH1 mutations . These encouraging preliminary results have to be confirmed in more patients .

Treatment of Advanced Unresectable or Metastatic Hepatocellular Carcinoma

Specific Scientific Field

Hepatology and Oncology

Summary of the Application

On August 25, 2021, the FDA approved ivosidenib for the treatment of adult patients with unresectable locally advanced or metastatic hepatocellular isocitrate dehydrogenase 1 (IDH1) mutated cholangiocarcinoma (CCA) as detected by an FDA-approved test with disease progression after 1 to 2 prior lines of systemic therapy for advanced disease .

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

The approval was based on data from Study AG120-C-005 (ClarIDHy), a double-blind placebo-controlled trial that randomly allocated patients to receive either ivosidenib or placebo . Independently assessed progression-free survival (PFS) was the primary endpoint. With a median follow-up of 6.9 months, the HR for PFS was 0.37 [95% confidence interval (CI), 0.25–0.54; P < 0.0001) .

Treatment of Higher Risk Myelodysplastic Syndromes (MDS)

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

Treatment of Advanced Unresectable or Metastatic Hepatocellular Carcinoma

Specific Scientific Field

Hepatology and Oncology

Summary of the Application

On August 25, 2021, the FDA approved ivosidenib for the treatment of adult patients with unresectable locally advanced or metastatic hepatocellular isocitrate dehydrogenase 1 (IDH1) mutated cholangiocarcinoma (CCA) as detected by an FDA-approved test with disease progression after 1 to 2 prior lines of systemic therapy for advanced disease .

Methods of Application or Experimental Procedures

The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .

Results or Outcomes

The approval was based on data from Study AG120-C-005 (ClarIDHy), a double-blind placebo-controlled trial that randomly allocated patients to receive either ivosidenib or placebo . Independently assessed progression-free survival (PFS) was the primary endpoint. With a median follow-up of 6.9 months, the HR for PFS was 0.37 [95% confidence interval (CI), 0.25–0.54; P < 0.0001) .

Eigenschaften

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZXSAJMHAVGX-DHLKQENFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027928
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation.
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ivosidenib

CAS RN

1448347-49-6
Record name Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivosidenib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivosidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14568
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivosidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVOSIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5,930
Citations
S Dhillon - Drugs, 2018 - Springer
… Ivosidenib targets the IDH1 metabolic pathway to prevent a build-up of the oncometabolite 2-HG. This article summarizes the milestones in the development of ivosidenib leading to this …
Number of citations: 130 link.springer.com
SJ Casak, S Pradhan, LA Fashoyin-Aje, Y Ren… - Clinical Cancer …, 2022 - AACR
… 1) patients to receive either ivosidenib or placebo. Independently assessed progression… ivosidenib post disease progression, a non–statistically significant improvement in the ivosidenib …
Number of citations: 16 aacrjournals.org
IK Mellinghoff, BM Ellingson, M Touat… - Journal of clinical …, 2020 - ncbi.nlm.nih.gov
… ivosidenib as a single agent and to determine the maximum tolerated dose or recommended phase II dose of ivosidenib in … at least possibly related to ivosidenib. The data reported here …
Number of citations: 179 www.ncbi.nlm.nih.gov
CD DiNardo, EM Stein, S de Botton… - … England Journal of …, 2018 - Mass Medical Soc
… We conducted a phase 1 dose-escalation and dose-expansion study of ivosidenib … or refractory AML receiving 500 mg of ivosidenib daily with at least 6 months of follow-up. …
Number of citations: 282 www.nejm.org
EM Stein, CD DiNardo, AT Fathi… - Blood, The Journal …, 2021 - ashpublications.org
… Ivosidenib 500 mg once daily and enasidenib 100 mg once daily were … ivosidenib, the frequency and grades of QT interval prolongation were similar to those observed with ivosidenib …
Number of citations: 138 ashpublications.org
GK Abou-Alfa, TM Mercade, M Javle, RK Kelley… - Annals of …, 2019 - Elsevier
Background CC is a rare cancer for which there are limited effective therapies. IDH1 mutations occur in up to ∼15% of CC, resulting in production of the oncometabolite, D-2-…
Number of citations: 104 www.sciencedirect.com
GJ Roboz, CD DiNardo, EM Stein… - Blood, The Journal …, 2020 - ashpublications.org
Ivosidenib (AG-120) is an oral, targeted agent that suppresses production of the oncometabolite 2-hydroxyglutarate via inhibition of the mutant isocitrate dehydrogenase 1 (IDH1; mIDH1…
Number of citations: 300 ashpublications.org
GK Abou-Alfa, T Macarulla, MM Javle… - The Lancet …, 2020 - thelancet.com
… This study establishes the efficacy and safety of ivosidenib in patients with IDH1-mutant cholangiocarcinoma who had progressed on previous standard chemotherapy. Ivosidenib …
Number of citations: 648 www.thelancet.com
KJ Norsworthy, L Luo, V Hsu, R Gudi, SE Dorff… - Clinical Cancer …, 2019 - AACR
… The efficacy of ivosidenib was established on the basis of … /R AML treated with 500 mg ivosidenib daily, the CR + CRh rate … Assessment of long-term safety of ivosidenib is a condition of …
Number of citations: 111 aacrjournals.org
MA Lowery, HA Burris, F Janku, RT Shroff… - The lancet …, 2019 - thelancet.com
… We did a phase 1 dose-escalation and expansion study of ivosidenib monotherapy in … During dose escalation, ivosidenib was administered orally at 200–1200 mg daily in 28-day …
Number of citations: 189 www.thelancet.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.